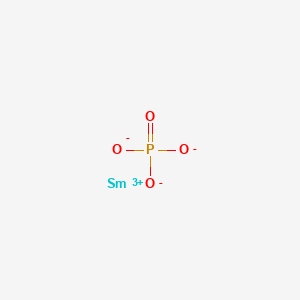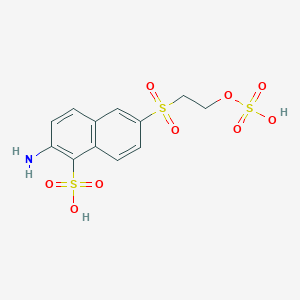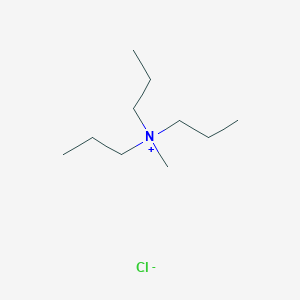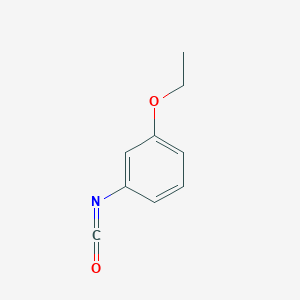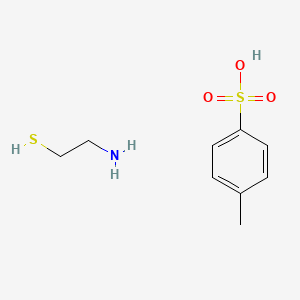
2-Aminoethanethiol p-Toluenesulfonate
Übersicht
Beschreibung
2-Aminoethanethiol p-Toluenesulfonate, also known as mercaptoethylammonium toluene-p-sulfonate, 2-mercaptoethylamine p-toluenesulfonate, or cysteamine p-toluenesulfonate, is a chemical compound with the molecular formula C2H7NS·C7H8O3S . It has a molecular weight of 249.34 .
Molecular Structure Analysis
The molecular structure of 2-Aminoethanethiol p-Toluenesulfonate consists of two parts: the 2-aminoethanethiol (C2H7NS) and the p-toluenesulfonate (C7H8O3S) .Physical And Chemical Properties Analysis
2-Aminoethanethiol p-Toluenesulfonate is a solid at 20 degrees Celsius . It is soluble in water . The compound is air sensitive and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
2-Aminoethanethiol p-Toluenesulfonate plays a significant role in organic synthesis. It is used in the preparation of enantiomerically pure dibenzyl esters of l-aspartic and l-glutamic acid, as demonstrated in a study by Bolchi et al. (2015). This process involves using cyclohexane as a water azeotroping solvent, proving efficient for producing these compounds enantiomerically pure, which is crucial for certain pharmaceutical applications (Bolchi, Valoti, Fumagalli, Straniero, Ruggeri, & Pallavicini, 2015).
Nonlinear Optical Applications
In the field of nonlinear optics, 2-Aminoethanethiol p-Toluenesulfonate is used in the synthesis and growth of organic crystals for optical applications. For example, a study by Bincy and Gopalakrishnan (2014) on 2-Aminopyridinium p-Toluenesulfonate demonstrated its potential in this area. The crystal grown from this compound exhibited significant properties relevant for nonlinear optical applications (Bincy & Gopalakrishnan, 2014).
Protein Analysis
In protein analysis, 2-Aminoethanethiol p-Toluenesulfonate has been utilized in novel methods. A notable example is its use in the hydrolysis of proteins for the determination of tryptophan, as researched by Liu and Chang (1971). This method provides a more convenient alternative compared to traditional procedures (Liu & Chang, 1971).
Supramolecular Chemistry
The compound also finds application in supramolecular chemistry. Jagan and Boopathi (2020) studied its role in forming hydrogen-bonded supramolecular frameworks. Their research highlights the compound's utility in understanding the intermolecular interactions and developing three-dimensional packing of crystal structures (Jagan & Boopathi, 2020).
Synthesis of Organic Compounds
Finally, 2-Aminoethanethiol p-Toluenesulfonate is instrumental in the synthesis of various organic compounds. For instance, Nakai et al. (1977) demonstrated its use in the preparation of arylthioynamines, showcasing its versatility in organic synthesis (Nakai, Tanaka, Setoi, & Ishikawa, 1977).
Safety And Hazards
2-Aminoethanethiol p-Toluenesulfonate is considered hazardous . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, dust formation, and to store the compound in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
2-aminoethanethiol;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H7NS/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWESMYJLFQVSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-23-1 (Parent) | |
| Record name | (Mercaptoethyl)ammonium toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethanethiol p-Toluenesulfonate | |
CAS RN |
3037-04-5 | |
| Record name | Ethanethiol, 2-amino-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Mercaptoethyl)ammonium toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (mercaptoethyl)ammonium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





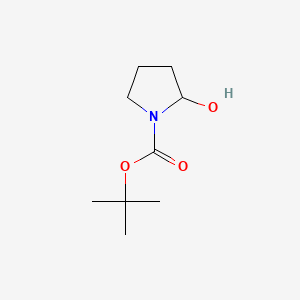

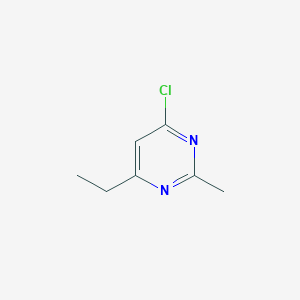

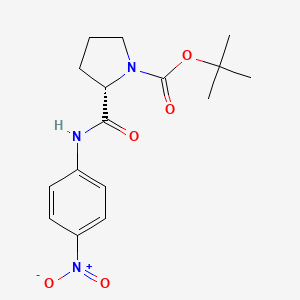
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)


